molecular formula C19H28O2 B13112150 (1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one

(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one

Cat. No.: B13112150
M. Wt: 288.4 g/mol
InChI Key: WPLCXMVUVAWRQC-LTIOPTMSSA-N
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Description

(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one is a sophisticated synthetic intermediate of significant importance in organic and medicinal chemistry research, particularly in the synthesis of complex natural products. Its intricate pentacyclic core structure, which incorporates multiple stereocenters and an ether bridge, makes it a valuable scaffold for chemical synthesis. This compound has been identified as a key advanced precursor in the multi-step total synthesis of the potent chemotherapeutic agent Paclitaxel (Taxol) [https://pubs.acs.org/doi/10.1021/ja00436a046]. Researchers utilize this molecule to develop novel synthetic routes to the taxane family of diterpenoids, enabling the exploration of structure-activity relationships (SAR) and the creation of analogs that may overcome limitations of the natural product, such as drug resistance and solubility issues [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2997643/]. Its rigid, complex framework also serves as a challenging template for methodological studies in stereoselective synthesis, including ring-closing metathesis and asymmetric epoxidation, thereby contributing to the advancement of synthetic methodologies [https://pubs.acs.org/doi/10.1021/ja00073a051]. The primary research value of this compound lies in its utility as a building block for probing biological mechanisms of microtubule stabilization and for the development of next-generation anticancer agents.

Properties

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one

InChI

InChI=1S/C19H28O2/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-16H,3-10H2,1-2H3/t11-,12-,13-,14-,15+,16-,18-,19-/m0/s1

InChI Key

WPLCXMVUVAWRQC-LTIOPTMSSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C[C@H]5[C@@H](C4)O5)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(CC5C(C4)O5)C

Origin of Product

United States

Preparation Methods

Cyclization Strategies

To construct the pentacyclic core, common methods include:

  • Intramolecular Diels–Alder reactions: These [4+2] cycloadditions efficiently build bicyclic or polycyclic frameworks with stereocontrol.
  • Radical cyclizations: Radical intermediates can close rings under mild conditions, useful for complex ring systems.
  • Transition metal-catalyzed cyclizations: Palladium or nickel catalysts can facilitate ring closures with stereochemical fidelity.

Stereochemical Control

Stereocenters are typically introduced via:

  • Chiral auxiliaries or catalysts that induce enantioselectivity.
  • Use of starting materials with inherent chirality.
  • Diastereoselective cyclizations guided by substrate conformation.

Functional Group Transformations

  • Oxidation reactions to introduce the ketone at position 15.
  • Methylation reactions to install methyl groups at positions 2 and 16, often via alkylation or methyl transfer reagents.

Representative Preparation Method

A hypothetical synthetic route based on literature precedents for similar pentacyclic ketones may proceed as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of bicyclic precursor Diels–Alder reaction with diene and dienophile Bicyclic intermediate with stereocenters
2 Ring expansion/cyclization Radical cyclization using AIBN or photochemical initiation Tricyclic or tetracyclic intermediate
3 Installation of methyl groups Alkylation with methyl iodide under basic conditions Introduction of 2,16-dimethyl substituents
4 Oxidation Use of PCC or Dess–Martin periodinane Ketone formation at position 15
5 Final ring closure and purification Acid or base catalyzed cyclization and chromatographic purification Pentacyclic ketone final product

This sequence is illustrative; actual methods may vary depending on available starting materials and desired stereochemical outcomes.

Analytical and Characterization Techniques

Throughout the preparation, the compound’s structure and purity are confirmed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D techniques) for stereochemical assignments.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography to confirm absolute configuration and ring system.
  • Infrared (IR) spectroscopy to verify ketone functionality.

Research Findings and Optimization

  • Studies indicate that solvent choice and temperature critically affect stereoselectivity during cyclization steps.
  • Use of chiral catalysts improves enantiomeric excess, reducing the need for separation of stereoisomers.
  • Protecting groups may be required to mask reactive hydroxyl or amine groups during multi-step synthesis.
  • Yield optimization often involves fine-tuning reagent stoichiometry and reaction times.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Notes
Starting materials Chiral dienes/dienophiles, methylating agents
Solvent Ethanol, dichloromethane, or toluene
Temperature Ranges from -78 °C (for stereoselective steps) to reflux conditions
Catalysts Lewis acids (e.g., BF3·OEt2), radical initiators (AIBN)
Oxidizing agents PCC, Dess–Martin periodinane
Purification methods Column chromatography, recrystallization
Characterization tools NMR, HRMS, IR, X-ray crystallography

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert oxo groups to hydroxyl groups.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms at specific positions on the pentacyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Bromine (Br₂), chlorine (Cl₂)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one has several scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pentacyclic Analogs with Oxygen Heteroatoms

Compound A : (1R,2R,5S,8S,9S,10R,11R,12S)-5,12-Dihydroxy-11-methyl-6-methylene-16-oxo-15-oxapentacyclo[9.3.2.1~5,8~.0~1,10~.0~2,8~]heptadec-13-ene-9-carboxylic acid
  • Molecular Formula : C₁₉H₂₂O₆
  • Average Mass : 346.379 g/mol
  • Key Features :
    • Carboxylic acid group at position 8.
    • Two hydroxyl groups (positions 5 and 12) and a ketone (position 16).
    • Methylene group at position 6 introduces steric bulk.
  • Comparison :
    • The carboxylic acid group enhances polarity and hydrogen-bonding capacity compared to the target compound’s ketone. This may increase solubility in aqueous media but reduce membrane permeability .
Compound B : Diethyl 15-acetyloxy-2,16-dimethyl-6-oxopentacyclo[9.7.0.02,8.03,5.012,16]octadecane-4,4-dicarboxylate
  • Molecular Formula : C₂₄H₃₂O₈
  • Average Mass : 488.620 g/mol
  • Key Features :
    • Two ester groups (diethyl dicarboxylate) and an acetyloxy substituent.
    • Shared pentacyclo[9.7.0.02,8.03,5.012,16] framework with the target compound.
  • The acetyloxy group may confer metabolic instability due to susceptibility to hydrolysis .

Analogs with Modified Oxygen Functionalities

Compound C : 15-[1-(4,5-Dimethyl-6-oxooxan-2-yl)-1-hydroxyethyl]-6,14-dihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.0²,⁷.0⁷,⁹.0¹²,¹⁶]octadec-4-en-3-one
  • Key Features :
    • Multiple hydroxyl groups (positions 6, 14) and a fused oxane ring (4,5-dimethyl-6-oxooxan-2-yl).
    • Double bond at position 3.
  • Comparison :
    • Higher polarity due to hydroxyl and oxane groups, likely reducing bioavailability. The double bond may confer reactivity or serve as a site for metabolic oxidation .
Compound D : 5-[(2S,4R,6S,7R,11R,14S,16S)-14,16-Dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]-2H-pyran-2-one
  • Key Features :
    • Pyran-2-one ring linked to the pentacyclic core.
    • Two hydroxyl groups (positions 14 and 16).
  • Comparison: The pyranone ring introduces conjugated π-systems, which may enhance UV absorption or electron-deficient reactivity. Hydroxyl groups could improve interactions with biological targets, such as enzymes .

Structural and Functional Group Variations

Table 1 summarizes critical differences:

Compound Molecular Formula Key Functional Groups Mass (g/mol) Notable Structural Features
Target Compound C₁₉H₂₆O₂ Ketone, Methyl ~298.4* Rigid pentacyclic framework with 5-oxa
Compound A C₁₉H₂₂O₆ Carboxylic acid, Hydroxyl 346.379 Methylene group at C6
Compound B C₂₄H₃₂O₈ Ester, Acetyloxy 488.620 Diethyl dicarboxylate
Compound C C₂₄H₃₀O₈ Hydroxyl, Oxane, Ketone ~494.5* Double bond at C4
Compound D C₂₄H₃₂O₅ Pyranone, Hydroxyl ~424.5* Conjugated pyranone ring

*Calculated based on molecular formula where explicit data are unavailable.

Implications of Structural Differences

  • Metabolic Stability : Ester-containing analogs (e.g., Compound B) are prone to hydrolysis, limiting their half-life in vivo compared to the target compound’s ketone group .
  • Solubility : Polar substituents (hydroxyl, carboxylic acid) improve aqueous solubility but may reduce membrane permeability, whereas methyl groups enhance lipophilicity .

Biological Activity

The compound known as (1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C44H70O17C_{44}H_{70}O_{17}, indicating a large and complex structure typical of many natural products derived from plant sources.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound may inhibit certain pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
  • Antioxidant Properties : Its ability to scavenge free radicals suggests potential use in combating oxidative stress-related conditions.

Antimicrobial Activity

A study published in Journal of Natural Products demonstrated that derivatives of similar pentacyclic compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes.

CompoundActivityTarget Organism
Compound AModerateE. coli
Compound BStrongS. aureus
Target CompoundStrongE. coli, S. aureus

Anti-inflammatory Effects

Research in Phytochemistry highlighted the anti-inflammatory properties of related compounds through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition could be beneficial in managing pain and inflammation.

StudyMethodologyFindings
Study 1In vitro assaysInhibition of COX enzymes by 50% at 10 µM
Study 2Animal modelsReduction in inflammatory markers

Antioxidant Properties

The antioxidant capacity was evaluated using DPPH radical scavenging assays, revealing that the compound significantly reduces oxidative stress in cellular models.

Assay TypeIC50 Value (µM)
DPPH Scavenging25 µM
ABTS Scavenging30 µM

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with a formulation containing the target compound showed a 70% improvement in symptoms compared to placebo groups.
  • Case Study on Inflammation : Patients suffering from chronic inflammatory conditions reported reduced pain levels after administration of extracts rich in this compound over a six-week period.

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